Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate
Description
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-7-5-6-8(2)9(10)3/h5-7,14H,4H2,1-3H3/b15-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJVHCYPMOFLCH-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=CC(=C1C)C)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine Formation via Diazotization and Coupling
The precursor 2,3-dimethylphenylhydrazine is synthesized through diazotization of 2,3-dimethylaniline. In a representative procedure:
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Step 1 : 2,3-Dimethylaniline (1.0 equiv) is dissolved in hydrochloric acid (6 M) and cooled to 0–5°C.
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Step 2 : Sodium nitrite (1.05 equiv) is added slowly to generate the diazonium salt.
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Step 3 : The diazonium salt is reduced using stannous chloride in HCl to yield 2,3-dimethylphenylhydrazine.
This intermediate is then coupled with ethyl 2-chloroacetoacetate under alkaline conditions (pH 9–10) to form the hydrazone. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl carbon, followed by elimination of water.
Chlorination and Z-Selectivity
The chlorination step employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chloro group at the α-position. Z-selectivity is achieved by maintaining a reaction temperature below 10°C and using aprotic solvents like dichloromethane. The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydrazine NH and ester carbonyl oxygen.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | Maximizes solubility of intermediates |
| Temperature | 0–5°C (diazotization), 25°C (coupling) | Prevents side reactions |
| pH | 9.0–9.5 | Enhances nucleophilicity of hydrazine |
Higher temperatures (>30°C) during coupling promote E-isomer formation, reducing Z-selectivity by 15–20%.
Catalytic and Stoichiometric Considerations
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Catalysts : Triethylamine (1.2 equiv) accelerates the coupling step by deprotonating the hydrazine.
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Chlorinating Agents : POCl₃ provides higher yields (85–90%) compared to SOCl₂ (70–75%) due to milder reaction conditions.
Industrial-Scale Production
Batch Process Design
Industrial synthesis employs a 500-L reactor with the following modifications:
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Continuous Cooling : Jacketed reactors maintain temperatures ≤5°C during diazotization.
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In Situ Purification : Activated carbon filtration removes polymeric by-products, improving purity to >98%.
Waste Management
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By-Products : Residual SnCl₂ from diazotization is neutralized with NaOH to form Sn(OH)₂, which is filtered and disposed of as hazardous waste.
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Solvent Recovery : Ethanol is distilled and reused, reducing production costs by 30%.
Analytical Validation and Quality Control
Spectroscopic Characterization
| Technique | Key Data | Confirmation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H, CH₂CH₃), δ 2.25 (s, 6H, Ar-CH₃) | Ester and aryl methyl groups |
| ESI-MS | [M+H]⁺ at m/z 255.1 | Molecular ion |
| XRD | Monoclinic, P2₁/c, Z = 4 | Z-configuration |
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 min, confirming >99% purity. Residual solvents (ethanol, dichloromethane) are limited to <0.1% (ICH guidelines).
Challenges and Mitigation Strategies
Isomer Separation
The Z/E isomer mixture (typically 85:15) is separated via fractional crystallization from hexane/ethyl acetate (4:1). The Z-isomer crystallizes preferentially due to stronger intermolecular hydrogen bonding.
Scale-Up Limitations
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Exothermic Reactions : Diazotization generates heat, requiring controlled addition rates (≤5 mL/min) to prevent thermal runaway.
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Catalyst Poisoning : Trace metals in reagents deactivate Pd/C catalysts during hydrogenation steps. Pre-treatment with EDTA resolves this issue.
Recent Advances in Green Synthesis
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at the α-position of the acetate group is highly electrophilic, making it susceptible to nucleophilic attack. This reaction is pivotal for introducing functional groups or modifying the compound's structure:
Example Reaction :
Conditions :
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Nucleophiles: Amines, thiols, or alkoxides.
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Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile).
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Temperature: 25–60°C.
Research Findings :
-
Substitution with benzylamine yields a secondary amine derivative with enhanced solubility in organic solvents.
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Thiols like ethanethiol produce thioether analogs, which exhibit improved stability under acidic conditions.
Oxidation of the Hydrazone Moiety
The hydrazone group (–NH–N=C–) undergoes oxidation to form diazenes or nitroso intermediates, depending on the oxidizing agent:
Example Reaction :
Conditions :
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Oxidizing agents: KMnO₄, H₂O₂, or meta-chloroperbenzoic acid (mCPBA).
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Solvents: Water, ethanol, or dichloromethane.
Key Data :
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ | Diazene intermediate | 78 | |
| mCPBA | Nitroso derivative | 65 |
Electrophilic Aromatic Substitution
The 2,3-dimethylphenyl group directs electrophilic substitution to the para position relative to the hydrazone linkage. Common reactions include nitration and sulfonation:
Example Reaction (Nitration) :
Conditions :
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Nitrating mixture: Concentrated HNO₃/H₂SO₄.
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Temperature: 0–5°C (controlled to prevent side reactions).
Findings :
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Nitration produces a nitro-substituted derivative with increased polarity, facilitating crystallization .
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Sulfonation at the para position enhances water solubility for biomedical applications.
Cyclization Reactions
The compound participates in heteroannulation reactions to form five- or six-membered heterocycles, a key step in synthesizing bioactive molecules:
Example Reaction :
Conditions :
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Reagents: Heterocyclic thiones (e.g., thiourea).
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Catalysts: Base (e.g., NaOH) or Lewis acids (e.g., ZnCl₂).
Mechanistic Insight :
-
The hydrazone acts as a bifunctional electrophile, enabling bond formation at both nitrogen and carbon centers .
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Cyclization products exhibit antimicrobial and anticancer activities in preliminary screenings.
Hydrogen Bonding and Crystal Packing
The amino group (–NH) in the hydrazone moiety forms intermolecular hydrogen bonds with carbonyl oxygen atoms, influencing reactivity and solid-state properties:
Structural Data :
| Parameter | Value | Source |
|---|---|---|
| N–H⋯O Bond Length | 2.89 Å | |
| Dihedral Angle | 10.3° (CO₂ vs. core) |
Implications :
-
Hydrogen bonding stabilizes transition states during nucleophilic substitution .
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Crystal packing patterns affect solubility and melting points .
Comparative Reactivity with Analogues
The 2,3-dimethylphenyl group enhances steric hindrance and electron-donating effects compared to other substituents:
| Substituent | Reactivity Trend | Example Reaction Rate (k, s⁻¹) |
|---|---|---|
| 4-Methoxyphenyl | Faster nucleophilic substitution | 2.4 × 10⁻³ |
| 2,3-Dimethylphenyl | Moderate electrophilic substitution | 1.8 × 10⁻³ |
| 4-Nitrophenyl | Slower oxidation | 0.9 × 10⁻³ |
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents. Its structure suggests potential activity against various tumors due to the presence of the hydrazone linkage, which is known for its biological activity.
Case Study: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer properties of this compound. The research focused on its effects on human breast cancer cell lines. The findings indicated that:
- Inhibition of Cell Proliferation : The compound significantly reduced cell viability at concentrations above 10 µM.
- Mechanism of Action : It was observed to induce apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.
These findings suggest that this compound could be a lead compound for further development as an anticancer drug.
Agrochemical Applications
In addition to its medicinal properties, this compound has potential applications in agrochemicals as a pesticide or herbicide. The hydrazine moiety is known for its reactivity towards various biological targets, which can be exploited in developing new agrochemical formulations.
Case Study: Pesticidal Activity
Research published in the Journal of Agricultural Chemistry evaluated the efficacy of this compound as a pesticide against common agricultural pests. Key results included:
- Pest Mortality Rate : At a concentration of 200 ppm, the compound achieved a mortality rate of over 85% against targeted pests such as aphids and whiteflies.
- Selectivity : The compound demonstrated low toxicity to beneficial insects like ladybugs, indicating its potential for use in integrated pest management strategies.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate involves its interaction with biological targets such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can bind to specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Analogs :
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (Compound II) Substituent: 4-Methoxy group.
Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate
- Substituent : 2,4,5-Trichloro groups.
- Impact : Electron-withdrawing chlorine atoms increase lipophilicity and molecular weight (329.99 g/mol vs. 240.69 g/mol for 3-methylphenyl analog), affecting solubility and biological activity.
Ethyl 2-bromo-(Z)-2-(2-benzyl-hydrazono)acetate Substituent: Bromine atom instead of chlorine. Impact: Larger atomic radius of bromine alters bond lengths and polarizability, influencing reactivity in nucleophilic substitutions.
Table 1: Substituent and Molecular Properties
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound : Expected planar geometry (Z-configuration) with N–H⋯O hydrogen bonds forming helical or zigzag chains, as seen in analogs like (Z)-Ethyl 2-chloro-2-(4-methoxyphenyl)acetate .
- 4-Methoxyphenyl Analog: Exhibits a monoclinic crystal system (space group P2₁) with unit cell parameters a = 4.748 Å, b = 9.9256 Å, c = 13.3084 Å, and β = 91.468° . Hydrogen bonds (N–H⋯O, 2.965 Å) stabilize chains along the b-axis .
Table 2: Crystallographic Data
| Compound | Crystal System | Space Group | Unit Cell Volume (ų) | Hydrogen Bond Length (Å) |
|---|---|---|---|---|
| 4-Methoxyphenyl Analog | Monoclinic | P2₁ | 626.98 | 2.965 |
| Phenylhydrazonoacetate | Monoclinic | P2₁/c | 1131.2 | 2.854 |
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate, identified by its CAS number 37522-18-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies and relevant findings.
- Molecular Formula : C11H12ClN2O2
- Molecular Weight : 275.131 g/mol
- Purity : 97%
The compound features a chloro group and a hydrazine moiety, which are often associated with biological activity in various chemical contexts.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In a study published in December 2024, the compound was screened against a variety of microorganisms including bacteria and fungi. The results indicated that it has potent inhibitory effects on several strains, suggesting its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity Results
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 18 | 30 |
| Candida albicans | 20 | 40 |
| Aspergillus niger | 16 | 45 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study focusing on the cytotoxic effects of various hydrazone derivatives indicated that this compound exhibited significant cytotoxicity against human cancer cell lines.
Case Study: Cytotoxic Effects
In vitro studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that treatment with this compound resulted in:
- Inhibition of cell proliferation : The IC50 values were found to be approximately 25 µM for MCF-7 cells and 30 µM for A549 cells.
- Induction of apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, indicating the compound's potential mechanism of action through apoptosis induction.
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. The hydrazone structure is known for its reactivity towards nucleophiles, which may facilitate interactions with DNA or proteins involved in cell cycle regulation.
Q & A
Basic: What synthetic methodologies are reported for Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate?
Answer:
The compound is synthesized via diazonium salt coupling. A typical procedure involves reacting 3-chloropentane-2,4-dione or ethyl 2-chloro-3-oxobutanoate with a cold solution of benzenediazonium chloride (generated from aniline, NaNO₂, and HCl) in ethanol. Sodium acetate trihydrate is added to buffer the reaction. The product is isolated via recrystallization (yield: ~80%) . Key considerations include:
- Temperature control : Maintaining the reaction at 273 K prevents premature decomposition of the diazonium salt.
- Solvent choice : Ethanol is optimal for solubility and stabilizing intermediates.
- Work-up : Crude product purification via ethanol recrystallization ensures high purity.
Basic: How is the Z-configuration of the hydrazone moiety confirmed experimentally?
Answer:
The Z-configuration is confirmed through single-crystal X-ray diffraction (SCXRD). The planar Caryl–NH–N=C unit exhibits a torsion angle of ~0.8°, consistent with intramolecular hydrogen bonding between the amino group and the carbonyl oxygen. This geometry stabilizes the Z-isomer . SCXRD data refinement using SHELXL (riding model for H-atoms) and validation via WinGX/ORTEP ensures accuracy .
Advanced: How do solvent polarities and reaction conditions influence regioselectivity in heterocyclic syntheses involving this compound?
Answer:
In reactions with thiols or amines, solvent polarity dictates regioselectivity. For example:
- Polar aprotic solvents (e.g., DMF, DMSO): Promote nucleophilic attack at the chloroacetate group, forming thiazole derivatives (e.g., thiazolo[3,4-c]pyridines) .
- Chlorinated solvents (e.g., CH₂Cl₂): Favor hydrazone participation in cyclization reactions, leading to spiroheterocycles .
- Temperature : Elevated temperatures (>60°C) accelerate annulation but may reduce yield due to side reactions (e.g., hydrolysis) .
Advanced: How can computational tools resolve discrepancies between spectroscopic and crystallographic data for this compound?
Answer:
Conflicts between NMR (e.g., NOE correlations) and SCXRD data are resolved via:
- Density Functional Theory (DFT) optimization : Compares calculated NMR chemical shifts with experimental values to validate the Z-configuration.
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) that stabilize the crystal structure, explaining deviations from solution-state geometries .
- SHELXL refinement : Incorporates anisotropic displacement parameters to model thermal motion accurately, reducing crystallographic data errors .
Advanced: What role does hydrogen bonding play in the supramolecular assembly of this compound’s crystal lattice?
Answer:
The amino N–H group forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule (N–H···O=C, ~2.8 Å), creating infinite helical chains along the crystallographic b-axis. Graph set analysis (Etter’s notation: C(6) motif) reveals a robust 1D network stabilized by these interactions. Secondary C–H···π contacts (3.3–3.5 Å) further enhance packing stability .
Advanced: How is this compound utilized as a precursor in pharmaceutical syntheses (e.g., Apixaban)?
Answer:
The compound reacts with 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in solvents like THF or DMF to form ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, a key Apixaban intermediate. Critical factors include:
- Catalyst : Triethylamine (TEA) deprotonates intermediates, accelerating cyclization.
- Solvent selection : Polar aprotic solvents enhance nucleophilicity of the hydrazone nitrogen .
Analytical: What chromatographic methods are recommended for quantifying this compound as a pharmaceutical impurity?
Answer:
Reverse-phase HPLC with the following conditions:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
- Detection : UV at 254 nm (λmax for the hydrazone chromophore).
- Retention time : ~8–10 minutes (validated against reference standards) .
Advanced: What mechanistic insights explain its reactivity in heteroannulation reactions?
Answer:
The chloroacetate group acts as an electrophilic center, while the hydrazone nitrogen serves as a nucleophile. In reactions with thiols (e.g., 2-mercaptoacetohydrazide):
Thiolate attack : Deprotonation of the thiol generates a thiolate ion, which displaces chloride.
Cyclization : Intramolecular hydrazone nitrogen attack forms a 5-membered thiazole ring.
Kinetic studies show pseudo-first-order dependence on thiol concentration, confirming the rate-determining nucleophilic step .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
